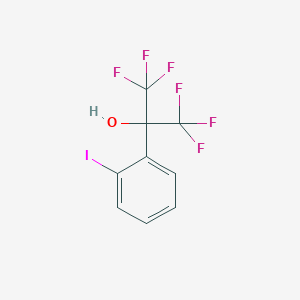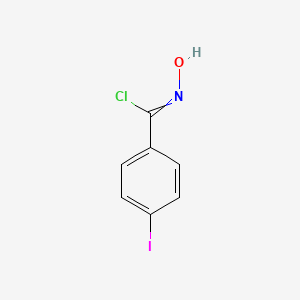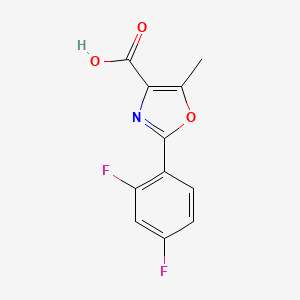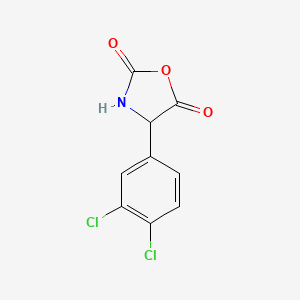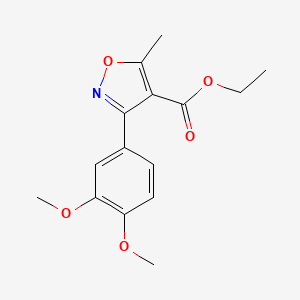
5-Cyclopropylquinoline-8-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropylquinoline-8-carbonitrile is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that have been extensively studied for their therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 5-Cyclopropylquinoline-8-carbonitrile, can be achieved through various methods. One common approach involves the use of microwave irradiation, which offers a rapid and efficient synthesis route. Another method involves the use of nanostructured TiO2 photocatalysts under solvent-free conditions . These methods are designed to be green and sustainable, aligning with modern chemical synthesis principles.
Industrial Production Methods
Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropylquinoline-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce quinoline amines .
Wissenschaftliche Forschungsanwendungen
5-Cyclopropylquinoline-8-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Cyclopropylquinoline-8-carbonitrile involves its interaction with specific molecular targets. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of fluoroquinolones, a class of antibiotics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 5-Cyclopropylquinoline-8-carbonitrile include other quinoline derivatives such as:
Quinolin-8-amines: Known for their antimicrobial and antiviral activity.
Quinoxalines: Used in the synthesis of various bioactive molecules.
Uniqueness
What sets this compound apart from other quinoline derivatives is its unique cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C13H10N2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
5-cyclopropylquinoline-8-carbonitrile |
InChI |
InChI=1S/C13H10N2/c14-8-10-5-6-11(9-3-4-9)12-2-1-7-15-13(10)12/h1-2,5-7,9H,3-4H2 |
InChI-Schlüssel |
WDUNRAFXKALMNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C3C=CC=NC3=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 1-(tert-butylsulfinylamino)-4-methoxyspiro[1,3-dihydroindene-2,4'-piperidine]-1'-carboxylate](/img/structure/B13703765.png)

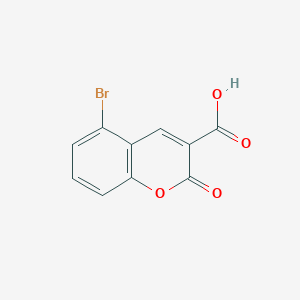
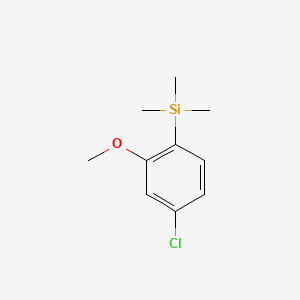
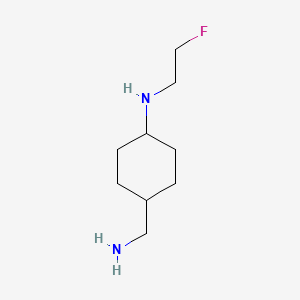

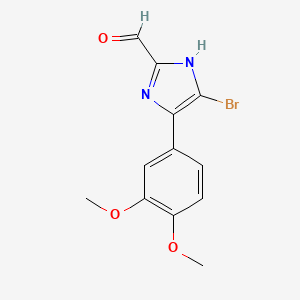

![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)
